molecular formula C40H50N8O6 B1662798 Daclatasvir CAS No. 1009119-64-5

Daclatasvir

Número de catálogo: B1662798
Número CAS: 1009119-64-5
Peso molecular: 738.9 g/mol
Clave InChI: FKRSSPOQAMALKA-URRMOVRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daclatasvir, marketed under the brand name Daklinza, is an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. It is particularly effective against HCV genotypes 1, 3, and 4. This compound works by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and assembly .

Aplicaciones Científicas De Investigación

Treatment of Chronic Hepatitis C

Daclatasvir is predominantly used in combination with other antiviral agents, such as sofosbuvir and ribavirin. The following table summarizes the key studies demonstrating its efficacy:

Study NameTreatment RegimenPatient PopulationSVR12 Rate (%)Notes
COMMANDThis compound + PegIFNα + RibavirinGenotype 1-4 chronic HCVHigh ratesEffective for various genotypes
ALLY-1This compound + Sofosbuvir + RibavirinAdvanced cirrhosis or post-transplant95% (Genotype 1)Well tolerated with high SVR rates
Real-world StudyThis compound + Sofosbuvir ± RibavirinVeterans with Genotype 2 & 394% (Genotype 2)Demonstrated effectiveness in routine practice
Clinical TrialThis compound + SofosbuvirTreatment-naïve patients88% (Genotype 1a)High SVR rates in both cirrhotic and non-cirrhotic patients

Efficacy Across Genotypes

The combination of this compound with sofosbuvir has shown high sustained virologic response (SVR) rates across various HCV genotypes:

  • Genotype 1 : SVR rates range from 88% to over 99% depending on the presence of cirrhosis.
  • Genotype 3 : Achieved SVR rates of up to 98% in non-cirrhotic patients and around 83% in those with advanced liver disease.

Safety Profile

This compound has been generally well tolerated, with few serious adverse events reported. In clinical trials, most side effects were mild to moderate and included fatigue, headache, and nausea. The ALLY-1 study noted no treatment-related serious adverse events among participants.

Real-World Effectiveness

Recent observational studies have reinforced the findings from clinical trials. For instance, a study involving over 5,400 patients treated with this compound plus sofosbuvir showed SVR rates of approximately:

  • 94.5% for genotype 2
  • 90% for genotype 3

These results highlight this compound's effectiveness in real-world settings and its potential to address unmet medical needs among diverse patient populations.

Applications Beyond Hepatitis C

Emerging research has explored the potential repurposing of this compound for other viral infections, including:

  • COVID-19 : Preliminary studies indicated that this compound combined with sofosbuvir may reduce mortality and improve recovery times in hospitalized patients compared to standard care .

Case Studies

Several case studies have documented the successful application of this compound in challenging patient populations:

  • A case involving a patient with decompensated cirrhosis demonstrated an SVR rate of 83% when treated with this compound and sofosbuvir.
  • Another case highlighted successful treatment outcomes in patients post-liver transplantation, achieving SVR rates exceeding 90% .

Mecanismo De Acción

Target of Action

Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is involved in creating the replication complex for the virus, making it a crucial target for antiviral drugs .

Mode of Action

This compound exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . This compound is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of the HCV RNA genome. By binding to NS5A, this compound disrupts the formation of the replication complex, thereby inhibiting the replication of the viral RNA . This disruption of the viral replication process leads to a decrease in viral load and eventually, the eradication of the virus from the body.

Pharmacokinetics

This compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . This compound can be administered without regard to food or pH modifiers . This compound has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for this compound .

Result of Action

The primary result of this compound’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain medications can affect the metabolism and excretion of this compound. Strong inhibitors of cytochrome P450 3A4 require a reduction of this compound dose from 60 to 30 mg once daily when co-administered . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase of this compound dose from 60 to 90 mg once daily when co-administered . Co-administration of this compound with strong inducers of cytochrome P450 3A4 is contraindicated .

Análisis Bioquímico

Biochemical Properties

Daclatasvir functions by inhibiting the NS5A protein, a nonstructural phosphoprotein encoded by HCV. This inhibition disrupts the replication of the viral RNA and the assembly of new virions. The compound binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for the formation of the replication complex . This interaction leads to a decrease in serum HCV RNA levels and downregulation of the hyperphosphorylation of NS5A .

Cellular Effects

This compound has significant effects on various cellular processes. It inhibits the replication of HCV by preventing the formation of new membranous web structures and replication complex vesicles. This inhibition also affects the early assembly steps of the virus. In HCV-infected cells, this compound induces clustering of structural and non-structural HCV proteins, leading to the formation of inactive assembly platforms . This clustering prevents the functional connection with replication complexes, thereby reducing the delivery of viral genomes to these clusters .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the N-terminus within Domain 1 of the NS5A protein. This binding inhibits viral RNA replication and virion assembly . The symmetric and amino acid-related structure of this compound allows it to form hydrogen bond interactions with the amino acids of the binding pocket, causing structural modifications of NS5A. These modifications lead to a loss of action and result in the inhibition of virion formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . The compound’s stability and degradation over time have been well-characterized, with no significant long-term adverse effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound undergoes rapid absorption and achieves steady state by day 4 in multiple-ascending dose studies . The compound has low-to-moderate clearance, with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion . No dose adjustment is necessary for patients with any degree of hepatic or renal impairment .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The oxidative pathways include δ-oxidation of the pyrrolidine moiety, resulting in ring opening to an aminoaldehyde intermediate followed by an intramolecular reaction between the aldehyde and the proximal imidazole nitrogen atom . The compound has low-to-moderate clearance, with renal clearance being a minor route of elimination .

Transport and Distribution

This compound undergoes rapid absorption and is distributed within cells and tissues. The compound has a volume of distribution of approximately 47 liters in patients who were orally administered a 60 mg tablet . It is a weak-to-moderate inhibitor of transporters including organic cation transporter 1, P-glycoprotein, organic transporting polypeptide 1B1, organic transporting polypeptide 1B3, and breast cancer resistance protein .

Subcellular Localization

This compound prevents the formation of new membranous web structures and replication complex vesicles in HCV-infected cells. It induces clustering of structural and non-structural HCV proteins, including core, E2, NS4B, and NS5A, leading to the formation of inactive assembly platforms . These clustered structures appear to be inactive assembly platforms, likely owing to the loss of functional connection with replication complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Daclatasvir is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis begins with the preparation of the biphenyl moiety, followed by the construction of the imidazole and pyrrolidine rings. The final steps involve the coupling of these intermediates to form the complete this compound molecule .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as ultraperformance liquid chromatography (UPLC) for the separation and purification of intermediates and the final product. The process is designed to be scalable and cost-effective, meeting the stringent regulatory standards for pharmaceutical production .

Análisis De Reacciones Químicas

Types of Reactions: Daclatasvir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound and are eliminated through fecal and renal pathways .

Comparación Con Compuestos Similares

Daclatasvir is part of a class of antiviral agents known as direct-acting antivirals (DAAs). Similar compounds include sofosbuvir, ledipasvir, and velpatasvir.

Comparison:

    Sofosbuvir: Unlike this compound, sofosbuvir targets the HCV RNA polymerase NS5B, inhibiting viral RNA synthesis.

    Ledipasvir: Ledipasvir also targets NS5A but has a different binding profile and pharmacokinetic properties compared to this compound.

    Velpatasvir: Velpatasvir is a pan-genotypic NS5A inhibitor with a broader spectrum of activity compared to this compound.

Uniqueness: this compound’s unique binding affinity and selectivity for NS5A make it a potent antiviral agent with a well-characterized pharmacokinetic profile. Its ability to achieve high SVR rates in combination therapies highlights its importance in the treatment of HCV infections .

Actividad Biológica

Daclatasvir (DCV) is a potent direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. It functions as an NS5A inhibitor, playing a crucial role in the replication complex of HCV. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential applications beyond HCV treatment.

This compound targets the NS5A protein of HCV, which is essential for viral replication and assembly. Research indicates that this compound binds to the N-terminus of Domain 1 of NS5A, leading to structural distortions that inhibit its function. This inhibition affects both viral RNA replication and the assembly of new virions, making this compound a critical component in HCV treatment regimens .

Antiviral Efficacy

This compound exhibits potent antiviral activity across various HCV genotypes. The effective concentration (EC50) values indicate its high potency:

HCV Genotype EC50 Range (nM)
1a0.001 - 1.25
1b0.001 - 1.25
2a0.034 - 19
3a0.001 - 1.25
4a0.001 - 1.25
5a0.001 - 1.25
6a0.001 - 1.25

These values demonstrate that this compound is effective against multiple genotypes, supporting its classification as a pan-genotypic agent .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy of this compound, often in combination with sofosbuvir (SOF). A notable study assessed an 8-week regimen of this compound (60 mg) combined with sofosbuvir (400 mg). The results indicated a high sustained virologic response at week 12 (SVR12) rate of 97% (95% CI: 93–100%), comparable to longer treatment durations .

Case Study Overview

  • Study Name: Ally-3
  • Population: 152 patients with chronic HCV genotype 3 infection
  • Treatment: this compound (60 mg) + Sofosbuvir (200 mg) for 12 weeks
  • Results:
    • SVR12 rate: 94.7% (intention-to-treat), 98.8% (per-protocol)
    • Safety profile: Generally well-tolerated with no significant adverse effects reported .

Applications Beyond Hepatitis C

Recent research has explored the potential of this compound in treating other viral infections, particularly SARS-CoV-2, the virus responsible for COVID-19. In vitro studies demonstrated that this compound inhibited SARS-CoV-2 replication in various cell lines with potencies ranging from 0.6 to 1.1 μM , indicating its potential as a therapeutic option against COVID-19 .

Summary of Findings on COVID-19

Cell Line Inhibition Concentration (μM)
Vero0.8
HuH-70.6
Calu-31.1

These findings suggest that this compound may have broader applications, warranting further investigation into its efficacy against other viral pathogens .

Propiedades

Key on ui mechanism of action

NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo.

Número CAS

1009119-64-5

Fórmula molecular

C40H50N8O6

Peso molecular

738.9 g/mol

Nombre IUPAC

methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1

Clave InChI

FKRSSPOQAMALKA-URRMOVRVSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

SMILES isomérico

CC(C)C(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

SMILES canónico

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Pictogramas

Irritant; Health Hazard

Solubilidad

Freely soluble (>700 mg/mL)

Sinónimos

BMS-790052
Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester
daclatasvir
Daklinza

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Daclatasvir
Reactant of Route 2
Daclatasvir
Reactant of Route 3
Daclatasvir
Reactant of Route 4
Daclatasvir
Reactant of Route 5
Reactant of Route 5
Daclatasvir
Reactant of Route 6
Reactant of Route 6
Daclatasvir
Customer
Q & A

Q1: How does daclatasvir exert its antiviral activity against HCV?

A1: this compound binds to NS5A, a viral protein essential for HCV replication. [] This binding disrupts the formation of the membranous web, the site of HCV RNA replication, thereby inhibiting viral replication. []

Q2: Does this compound affect NS5A stability or dimerization?

A2: No, studies indicate that this compound does not impact NS5A stability or its ability to form dimers. []

Q3: Are there multiple stages in the HCV life cycle that this compound targets?

A3: Yes, modeling suggests that this compound effectively blocks both viral RNA synthesis and virion assembly/secretion. []

Q4: Does this compound inhibit phosphatidylinositol-4 kinase IIIα (PI4KIIIα)?

A4: While PI4KIIIα is known to play a role in HCV replication, this compound’s inhibition of membranous web formation is not linked to a direct effect on this enzyme. []

Q5: What is the molecular formula and weight of this compound?

A5: This information is not provided in the research articles provided. You can find this information in drug databases or the this compound prescribing information.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not described as having catalytic properties in these research articles. Its mechanism of action relies on binding and inhibiting NS5A rather than catalyzing a chemical reaction.

Q7: Have computational methods been employed to study this compound?

A10: Yes, molecular docking studies were used to investigate the interaction between this compound and NS5A dimers. [] Additionally, multiscale modeling helped understand this compound's effects on the HCV intracellular lifecycle. []

Q8: How do modifications to the this compound structure affect its activity?

A11: Research indicates that the Y93H mutation in NS5A, a common resistance mutation, impairs its interaction with a this compound derivative. [] This suggests that the region around the Y93 residue is crucial for this compound binding and activity.

Q9: What is the impact of body weight and other factors on this compound pharmacokinetics?

A12: Body weight and serum albumin were found to be significant determinants of this compound apparent volume of distribution in adolescents. [] Other factors like age, baseline BMI, hematocrit, and specific genotypes of ABCB11 and HNF4α also influenced this compound concentrations. []

Q10: Does this compound interact with drug transporters?

A13: Yes, this compound is a substrate of P-glycoprotein (P-gp), a drug transporter. []

Q11: Are there any clinically significant drug interactions with this compound?

A14: this compound requires dose adjustments when co-administered with atazanavir/ritonavir and efavirenz, both being potent modulators of CYP3A4, the enzyme primarily responsible for this compound metabolism. [, ] No significant interactions were observed with tenofovir. []

Q12: What is the clinical efficacy of this compound in treating chronic HCV infection?

A16: Numerous clinical trials have shown that this compound-based regimens achieve high sustained virologic response (SVR) rates in patients with various HCV genotypes, including those with cirrhosis and those who failed prior therapies. [, , , , , , , , , , , , , , , , , , , , , ]

Q13: What are the known mechanisms of resistance to this compound?

A17: The Y93H mutation in the NS5A protein is a well-characterized resistance mutation that reduces this compound's binding affinity and antiviral activity. [, , ]

Q14: What are potential future directions for research on this compound?

A14: Future research could focus on:

  • Optimizing DAA combinations for HCV genotype 3: Genotype 3, particularly in cirrhotic patients, remains a challenge. [] Further research is needed to optimize treatment strategies, potentially including the addition of ribavirin or exploring novel drug combinations.
  • Understanding the long-term effects of DAA therapy: While DAAs have revolutionized HCV treatment, long-term data on their impact on HCC risk are still emerging. [] Continued monitoring and research are essential to assess the long-term implications of DAA therapy on liver health.
  • Improving affordability and accessibility: Expanding access to affordable generic versions of this compound, especially in resource-limited settings, is crucial for achieving global HCV elimination goals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.